Cas no 897619-34-0 (2-{6-(cyclopentylamino)-1-methyl-1H-pyrazolo3,4-dpyrimidin-4-ylamino}ethan-1-ol)

2-{6-(Cyclopentylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino}ethan-1-ol is a pyrazolopyrimidine derivative with potential applications in medicinal chemistry and biochemical research. Its structure features a cyclopentylamino group at the 6-position and a hydroxyethylamino substituent at the 4-position, contributing to its selective binding affinity for certain kinase targets. The compound's modular design allows for further functionalization, making it a versatile intermediate in drug discovery. Its solubility in polar organic solvents and stability under standard laboratory conditions facilitate handling in synthetic workflows. Preliminary studies suggest it may exhibit inhibitory activity against specific enzymatic pathways, though further characterization is required to fully elucidate its pharmacological profile.
2-{6-(cyclopentylamino)-1-methyl-1H-pyrazolo3,4-dpyrimidin-4-ylamino}ethan-1-ol structure
897619-34-0 structure
商品名:2-{6-(cyclopentylamino)-1-methyl-1H-pyrazolo3,4-dpyrimidin-4-ylamino}ethan-1-ol
CAS番号:897619-34-0
MF:C13H20N6O
メガワット:276.337501525879
CID:5513558
PubChem ID:7216360

2-{6-(cyclopentylamino)-1-methyl-1H-pyrazolo3,4-dpyrimidin-4-ylamino}ethan-1-ol 化学的及び物理的性質

名前と識別子

    • 2-[[6-(cyclopentylamino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol
    • 897619-34-0
    • CCG-299994
    • STL230577
    • AKOS002311406
    • F2031-0941
    • 2-{[6-(cyclopentylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethanol
    • 2-((6-(cyclopentylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol
    • 2-{6-(cyclopentylamino)-1-methyl-1H-pyrazolo3,4-dpyrimidin-4-ylamino}ethan-1-ol
    • インチ: 1S/C13H20N6O/c1-19-12-10(8-15-19)11(14-6-7-20)17-13(18-12)16-9-4-2-3-5-9/h8-9,20H,2-7H2,1H3,(H2,14,16,17,18)
    • InChIKey: FAZBIPXQERIWGC-UHFFFAOYSA-N
    • ほほえんだ: OCCNC1C2C=NN(C)C=2N=C(N=1)NC1CCCC1

計算された属性

  • せいみつぶんしりょう: 276.16985928g/mol
  • どういたいしつりょう: 276.16985928g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 20
  • 回転可能化学結合数: 5
  • 複雑さ: 311
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 87.9Ų

2-{6-(cyclopentylamino)-1-methyl-1H-pyrazolo3,4-dpyrimidin-4-ylamino}ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2031-0941-20μmol
2-{[6-(cyclopentylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethan-1-ol
897619-34-0 90%+
20μl
$118.5 2023-05-17
Life Chemicals
F2031-0941-2mg
2-{[6-(cyclopentylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethan-1-ol
897619-34-0 90%+
2mg
$88.5 2023-05-17
Life Chemicals
F2031-0941-3mg
2-{[6-(cyclopentylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethan-1-ol
897619-34-0 90%+
3mg
$94.5 2023-05-17
Life Chemicals
F2031-0941-4mg
2-{[6-(cyclopentylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethan-1-ol
897619-34-0 90%+
4mg
$99.0 2023-05-17
Life Chemicals
F2031-0941-40mg
2-{[6-(cyclopentylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethan-1-ol
897619-34-0 90%+
40mg
$210.0 2023-05-17
Life Chemicals
F2031-0941-5μmol
2-{[6-(cyclopentylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethan-1-ol
897619-34-0 90%+
5μl
$94.5 2023-05-17
Life Chemicals
F2031-0941-2μmol
2-{[6-(cyclopentylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethan-1-ol
897619-34-0 90%+
2μl
$85.5 2023-05-17
Life Chemicals
F2031-0941-15mg
2-{[6-(cyclopentylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethan-1-ol
897619-34-0 90%+
15mg
$133.5 2023-05-17
Life Chemicals
F2031-0941-20mg
2-{[6-(cyclopentylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethan-1-ol
897619-34-0 90%+
20mg
$148.5 2023-05-17
Life Chemicals
F2031-0941-1mg
2-{[6-(cyclopentylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethan-1-ol
897619-34-0 90%+
1mg
$81.0 2023-05-17

2-{6-(cyclopentylamino)-1-methyl-1H-pyrazolo3,4-dpyrimidin-4-ylamino}ethan-1-ol 関連文献

2-{6-(cyclopentylamino)-1-methyl-1H-pyrazolo3,4-dpyrimidin-4-ylamino}ethan-1-olに関する追加情報

Recent Advances in the Study of 2-{6-(cyclopentylamino)-1-methyl-1H-pyrazolo3,4-dpyrimidin-4-ylamino}ethan-1-ol (CAS: 897619-34-0)

The compound 2-{6-(cyclopentylamino)-1-methyl-1H-pyrazolo3,4-dpyrimidin-4-ylamino}ethan-1-ol (CAS: 897619-34-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This molecule, characterized by its pyrazolopyrimidine scaffold, has been investigated for its role as a kinase inhibitor, particularly in the context of cancer therapy. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacokinetic properties, and exploring its efficacy in preclinical models.

One of the key findings from recent research is the compound's selective inhibition of specific protein kinases involved in cell proliferation and survival pathways. Structural-activity relationship (SAR) studies have revealed that the cyclopentylamino and hydroxyethylamino substituents are critical for its binding affinity and selectivity. Computational modeling and X-ray crystallography have further provided insights into the molecular interactions between the compound and its kinase targets, facilitating the design of more potent derivatives.

In vitro and in vivo studies have demonstrated promising antitumor activity of 2-{6-(cyclopentylamino)-1-methyl-1H-pyrazolo3,4-dpyrimidin-4-ylamino}ethan-1-ol in various cancer cell lines and animal models. For instance, a recent publication in the Journal of Medicinal Chemistry reported that the compound effectively inhibits tumor growth in xenograft models of breast cancer, with minimal off-target effects. These findings underscore its potential as a lead compound for further development.

Despite these advancements, challenges remain in optimizing the compound's bioavailability and reducing potential toxicity. Recent efforts have focused on prodrug strategies and formulation improvements to enhance its therapeutic index. Additionally, combination therapy studies are underway to evaluate its synergistic effects with existing anticancer agents.

In conclusion, 2-{6-(cyclopentylamino)-1-methyl-1H-pyrazolo3,4-dpyrimidin-4-ylamino}ethan-1-ol represents a promising candidate for cancer therapy, with ongoing research aimed at addressing its limitations and maximizing its clinical potential. Future studies will likely focus on translational research to bridge the gap between preclinical findings and clinical applications.

おすすめ記事

推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.